molecular formula C19H17F3N2O2 B4088972 1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B4088972
M. Wt: 362.3 g/mol
InChI Key: MDAZCIAFQGMEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of pyrrolidinecarboxamide inhibitors.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide involves the inhibition of BTK, ITK, and JAK3 kinases. This inhibition leads to the suppression of various signaling pathways, including the B cell receptor (BCR) signaling pathway, T cell receptor (TCR) signaling pathway, and cytokine signaling pathway. This, in turn, leads to the suppression of various immune responses and inflammatory processes.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has been shown to exhibit potent biochemical and physiological effects. This compound has been shown to suppress the proliferation and activation of various immune cells, including B cells, T cells, and natural killer (NK) cells. This compound has also been shown to suppress the production of various cytokines, including interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). These effects make 1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide a promising candidate for the treatment of various immune-related disorders, including autoimmune diseases and inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various kinases, which makes it a promising candidate for the development of novel kinase inhibitors. Another advantage is its ability to suppress various immune responses and inflammatory processes, which makes it a promising candidate for the treatment of various immune-related disorders. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before its clinical application.

Future Directions

There are several future directions for the research on 1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide. One of the future directions is the development of novel kinase inhibitors based on the structure of this compound. Another future direction is the evaluation of its potential therapeutic applications in various immune-related disorders, including autoimmune diseases and inflammatory diseases. Further studies are also needed to evaluate its potential toxicity and to optimize its pharmacokinetic properties for its clinical application.

Scientific Research Applications

1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a crucial role in various signaling pathways and have been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)18(26)23-16-5-3-2-4-15(16)19(20,21)22/h2-9,13H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZCIAFQGMEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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